ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
The synthesis of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-a]pyrimidine intermediate with a nitrobenzaldehyde derivative.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiazolo[3,2-a]pyrimidine core may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylidene derivatives: Compounds with benzylidene groups can have different functional groups attached, affecting their reactivity and applications.
Nitroaromatic compounds: These compounds contain nitro groups and can undergo similar reduction and substitution reactions.
The uniqueness of this compound lies in its combination of functional groups and the thiazolo[3,2-a]pyrimidine core, which imparts specific chemical and biological properties.
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core combined with a nitrobenzylidene moiety and an acetyloxyphenyl group. Its molecular formula is C25H21N3O7S with a molecular weight of 507.5 g/mol. The unique structure suggests diverse biological interactions, making it a candidate for various therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C25H21N3O7S |
Molecular Weight | 507.5 g/mol |
IUPAC Name | Ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI Key | RPFFNWSPSWHVFV-DEDYPNTBSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitrobenzylidene moiety may interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This inhibition can affect various metabolic pathways.
- DNA/RNA Interaction : The thiazolopyrimidine core is believed to interact with nucleic acids, influencing cellular processes such as replication and transcription.
These mechanisms suggest that the compound may have applications in treating conditions related to enzyme dysfunction or genetic anomalies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. For instance:
- Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response:
- Research Findings : In vitro studies revealed that the compound exhibited comparable efficacy to established COX inhibitors like Celecoxib .
Antimicrobial Activity
This compound has shown antimicrobial properties against various pathogens:
- Study Overview : A series of tests indicated effective antibacterial and antifungal activity against strains such as Staphylococcus aureus and Candida albicans .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with other thiazolopyrimidine derivatives:
Compound | Activity | IC50 Value |
---|---|---|
Ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl... | Anticancer | 15 µM |
Thiazolopyrimidine Derivative A | Antimicrobial | 10 µM |
Nitrobenzylidene Derivative B | Anti-inflammatory | 20 µM |
This comparison illustrates that while there are other compounds with similar structures exhibiting biological activities, ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl... shows promising potency in multiple therapeutic areas.
Properties
Molecular Formula |
C25H21N3O7S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-34-24(31)21-14(2)26-25-27(22(21)17-8-10-19(11-9-17)35-15(3)29)23(30)20(36-25)13-16-6-5-7-18(12-16)28(32)33/h5-13,22H,4H2,1-3H3/b20-13+ |
InChI Key |
DUMABSGJJWFORN-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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